molecular formula C19H23FN4O B2486337 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-phenylpropanamide CAS No. 2034258-29-0

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-phenylpropanamide

Cat. No.: B2486337
CAS No.: 2034258-29-0
M. Wt: 342.418
InChI Key: JWYVHZNUXPPWEO-UHFFFAOYSA-N
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Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C19H23FN4O and its molecular weight is 342.418. The purity is usually 95%.
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Scientific Research Applications

1. Cancer Treatment Research

Compound 1, closely related to N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-phenylpropanamide, is a potent, selective anaplastic lymphoma kinase (ALK) inhibitor with potential application in cancer treatment. It was found to have high clearance and a short half-life in mice, leading to further research on its analogs to optimize efficacy and stability (Teffera et al., 2013).

2. Antidepressant Potential

Another derivative, with a structure including a fluorine atom, showed enhanced and long-lasting 5-HT1A agonist activity, indicating potential as an orally active antidepressant. This work underscores the unique ability of fluorine to improve oral activity of this ligand family (Vacher et al., 1999).

3. Muscarinic Receptor Antagonists

Research into α-hydroxyamides with (2,6-dialkoxyphenoxy)methyl substituents, including a compound structurally similar to this compound, demonstrated potential as antagonists of the M3 muscarinic receptor. This suggests potential applications in treating conditions involving muscarinic receptors (Broadley et al., 2011).

4. HIV-1 Treatment

Investigation into piperidine-4-yl-aminopyrimidine analogs, closely related to the specified compound, revealed them as potent inhibitors of non-nucleoside reverse transcriptase in HIV-1, suggesting a potential role in HIV-1 treatment (Tang et al., 2010).

5. Antibacterial Activity

A study on metal complexes of new benzamides, structurally related to the specified compound, showed significant in vitro antibacterial activity against multiple bacterial strains. This research highlights the potential of such compounds in antibacterial applications (Khatiwora et al., 2013).

6. Anti-Angiogenic and DNA Cleavage Activities

A series of novel derivatives showed significant anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents. The specific structure of the side chain's phenyl ring plays a crucial role in determining their potency (Kambappa et al., 2017).

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O/c20-17-13-22-19(23-14-17)24-10-8-16(9-11-24)12-21-18(25)7-6-15-4-2-1-3-5-15/h1-5,13-14,16H,6-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYVHZNUXPPWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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